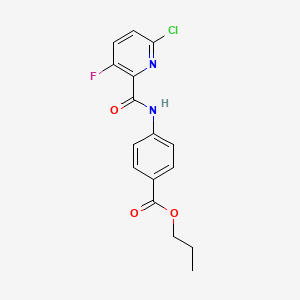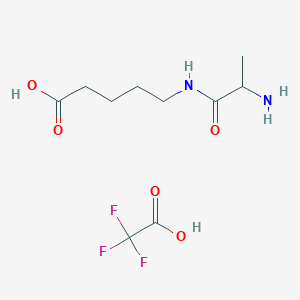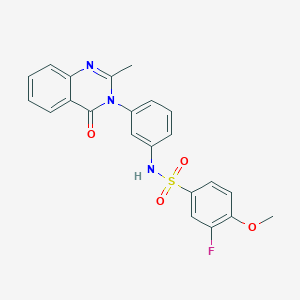
3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound, characterized by its unique structural arrangement, finds use in diverse scientific research areas, thanks to its pharmacological and biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can be accomplished through multi-step organic reactions. The key starting materials typically involve a fluorinated benzene ring and a methoxy-substituted aromatic amine.
Step 1: : Formation of the 2-methyl-4-oxoquinazoline intermediate.
Reagents: Anthranilic acid and isocyanates.
Conditions: Heat in a suitable solvent such as dimethylformamide (DMF) with a base like triethylamine.
Step 2: : Nitration followed by reduction to introduce the amine group.
Reagents: Nitric acid and catalytic hydrogenation.
Conditions: Ambient temperature and pressure.
Step 3: : Sulfonation and coupling reactions.
Reagents: Sulfonyl chloride derivatives.
Conditions: Conducted under reflux in solvents like dichloromethane.
Industrial Production Methods
For large-scale industrial production, the process may be optimized for higher yields and lower costs, employing continuous flow reactors and automated synthesis platforms. The key considerations would involve efficient heat exchange, precise control over reaction conditions, and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reagents: Potassium permanganate or chromium trioxide.
Products: Corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: : Reduction reactions are also feasible, especially targeting the sulfonamide group.
Reagents: Lithium aluminum hydride.
Products: Amines and alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Reagents: Halogens, organometallic reagents.
Products: Various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : DMF, dichloromethane, methanol.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
Oxidation: : The formation of alcohols, aldehydes, or acids.
Reduction: : Production of amines and alcohols.
Substitution: : Generation of various aromatic derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
This compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological studies, it is used to investigate enzyme inhibition and protein-ligand interactions.
Medicine
Industry
Industrial applications could include its use as a precursor for the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The compound's mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors. It may inhibit enzymatic activity by occupying the active site or modulating signaling pathways through receptor interaction. These molecular interactions can alter cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(3-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
4-methoxy-N-(3-(2-methylquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzenesulfonamide
Uniqueness
What sets 3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to its analogs. The presence of the fluoro and methoxy groups can significantly influence its pharmacokinetic properties and its interactions with biological targets.
This concludes the detailed exploration of this compound. Fascinating stuff, right? Let me know if there are any other chemical curiosities I can help with.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-14-24-20-9-4-3-8-18(20)22(27)26(14)16-7-5-6-15(12-16)25-31(28,29)17-10-11-21(30-2)19(23)13-17/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYKGFRMFFKBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide](/img/structure/B2755728.png)
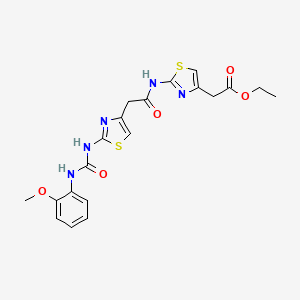
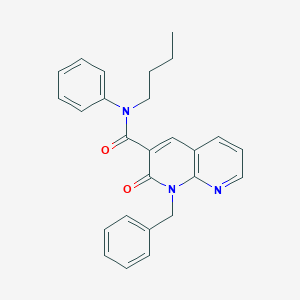
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide](/img/structure/B2755732.png)
![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide](/img/structure/B2755740.png)
![1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2755741.png)
![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)
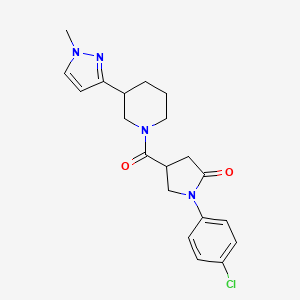
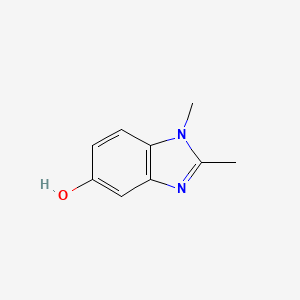

![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755746.png)
